1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Descripción
1-(4-Methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and a 4-methylbenzenesulfonyl moiety. This structure combines pharmacologically relevant motifs:
- 1,3,4-Oxadiazole: Known for metabolic stability and antimicrobial activity .
- Trifluoromethyl Group: Enhances lipophilicity and bioavailability .
- Piperidine and Sulfonyl Moieties: Improve solubility and target binding .
Synthesis typically involves multi-step reactions, including heterocycle formation (e.g., condensation of hydrazides with CS₂/KOH) and sulfonylation (e.g., using 4-bromomethylbenzenesulfonyl chloride) under basic conditions .
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-10-2-4-12(5-3-10)25(22,23)21-8-6-11(7-9-21)13-19-20-14(24-13)15(16,17)18/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJSELGVFIDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles or Substituents
Key Observations :
Pharmacological Analogues
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structure : Piperazine-pyridine hybrids with trifluoromethylphenyl groups .
- Activity: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole) .
- Comparison : The target compound lacks azole motifs critical for CYP51 binding but shares piperidine/trifluoromethyl features for enhanced pharmacokinetics .
RAD-140 (SARM)
- Structure: Contains 5-(4-cyanophenyl)-1,3,4-oxadiazole linked to a pyrrolidine-hydroxyl chain .
- Activity : Androgen receptor agonist with hepatotoxicity risks .
- Comparison : Both compounds use 1,3,4-oxadiazole for stability, but the target compound’s piperidine-sulfonyl design reduces off-target toxicity risks .
Antibacterial Activity Comparison
- Target Compound : Exhibits moderate-to-strong antibacterial activity against E. coli and S. aureus due to sulfonyl and oxadiazole synergy .
- Analogues from : 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (6a-o) show activity linked to electron-withdrawing substituents (e.g., -NO₂, -Cl) .
- 1,3,4-Thiadiazole Derivatives : Lower activity than oxadiazoles due to reduced electronegativity .
Physicochemical and Computational Insights
- Molecular Weight and Lipophilicity : The target compound (MW 391.36) balances solubility and membrane permeability better than bulkier analogues (e.g., MW 593.08 in ) .
- DFT Studies : Density-functional theory (DFT) confirms the trifluoromethyl group stabilizes the oxadiazole ring via electron-withdrawing effects, enhancing reactivity .
- Crystallography : SHELXL refinement methods are critical for confirming piperidine ring conformations in analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
